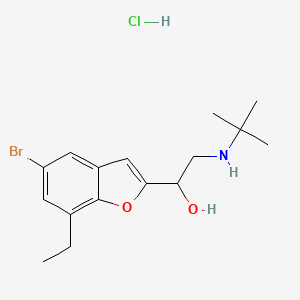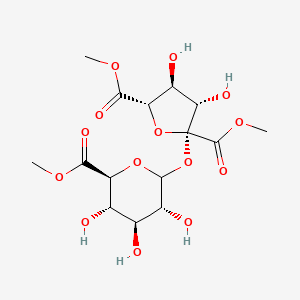
4-メチルウンベリフェリル β-D-セロトリオシド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-[5-[3,4-Dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-methylchromen-2-one is a chromogenic substrate used primarily for the detection and analysis of β-glycosidase activity. This compound is particularly valuable in biochemical assays due to its ability to produce a fluorescent signal upon enzymatic hydrolysis .
科学的研究の応用
7-[5-[3,4-Dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-methylchromen-2-one is widely used in various scientific research fields:
Chemistry: Used as a substrate in enzymatic assays to study the kinetics and mechanisms of β-glycosidases.
Biology: Employed in the detection and quantification of β-glycosidase activity in biological samples.
Medicine: Utilized in diagnostic assays to identify β-glycosidase deficiencies and related disorders.
作用機序
Target of Action
The primary target of 4-Methylumbelliferyl β-D-cellotrioside is the enzyme β-glycosidases . This enzyme plays a crucial role in the hydrolysis of glycosidic bonds in complex sugars.
Mode of Action
4-Methylumbelliferyl β-D-cellotrioside acts as a chromogenic substrate for β-glycosidases . It interacts with the enzyme, and this interaction leads to its hydrolysis .
Biochemical Pathways
The hydrolysis of 4-Methylumbelliferyl β-D-cellotrioside by β-glycosidases results in the production of 4-methylumbelliferone , a fluorescent compound . This process can be used to study the kinetics of cellulases .
Pharmacokinetics
Its storage temperature is recommended to be 2-8°c , which might suggest its stability under low temperatures.
Result of Action
The hydrolysis of 4-Methylumbelliferyl β-D-cellotrioside by β-glycosidases and the subsequent production of 4-methylumbelliferone provide a means to study the activity of these enzymes . The fluorescence of 4-methylumbelliferone can be detected and measured, providing a quantitative readout of enzyme activity.
生化学分析
Biochemical Properties
4-Methylumbelliferyl b-D-cellotrioside interacts with β-glycosidases . These enzymes cleave the glycosidic bonds in the compound, leading to the release of 4-methylumbelliferone. This reaction is used to study the functionality of cellulase enzymes.
Cellular Effects
The hydrolysis of 4-Methylumbelliferyl b-D-cellotrioside by β-glycosidases produces 4-methylumbelliferone, a compound that can be detected due to its fluorescence . This process is used in the study of cellulase enzymes and their role in cellulose degradation.
Molecular Mechanism
4-Methylumbelliferyl b-D-cellotrioside is hydrolyzed by β-glycosidases, leading to the release of 4-methylumbelliferone. This reaction provides insights into the mechanism and kinetics of cellulase enzymes.
Temporal Effects in Laboratory Settings
The stability and degradation of 4-Methylumbelliferyl b-D-cellotrioside under laboratory conditions are important factors in its use as a substrate for β-glycosidases
Metabolic Pathways
4-Methylumbelliferyl b-D-cellotrioside is involved in the metabolic pathway of cellulose degradation. It interacts with β-glycosidases, which are enzymes that play a crucial role in this pathway .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-[5-[3,4-Dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-methylchromen-2-one typically involves the glycosylation of 4-methylumbelliferone with cellotriose. This reaction is catalyzed by glycosyltransferases under controlled conditions to ensure the formation of the desired β-glycosidic bond .
Industrial Production Methods: Industrial production of 7-[5-[3,4-Dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-methylchromen-2-one follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .
化学反応の分析
Types of Reactions: 7-[5-[3,4-Dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-methylchromen-2-one primarily undergoes hydrolysis reactions catalyzed by β-glycosidases. This hydrolysis results in the release of 4-methylumbelliferone, a fluorescent compound .
Common Reagents and Conditions:
Reagents: β-glycosidases
Conditions: Aqueous buffer solutions at optimal pH and temperature for enzyme activity.
Major Products:
4-Methylumbelliferone: The primary product formed upon hydrolysis, which exhibits strong fluorescence.
類似化合物との比較
4-Methylumbelliferyl β-D-cellobioside: Another chromogenic substrate used for β-glycosidase assays.
4-Methylumbelliferyl β-D-glucuronide: Used for the detection of β-glucuronidase activity.
Uniqueness: 7-[5-[3,4-Dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-methylchromen-2-one is unique due to its specific application in detecting β-glycosidase activity associated with cellotriose substrates. Its ability to produce a strong fluorescent signal upon hydrolysis makes it particularly valuable in various biochemical assays .
特性
IUPAC Name |
7-[5-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-methylchromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38O18/c1-9-4-16(32)41-12-5-10(2-3-11(9)12)40-26-22(38)19(35)24(14(7-30)43-26)46-28-23(39)20(36)25(15(8-31)44-28)45-27-21(37)18(34)17(33)13(6-29)42-27/h2-5,13-15,17-31,33-39H,6-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTPBJHCTIBQLMO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)O)O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38O18 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10858115 |
Source


|
| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl hexopyranosyl-(1->4)hexopyranosyl-(1->4)hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10858115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
662.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84325-18-8 |
Source


|
| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl hexopyranosyl-(1->4)hexopyranosyl-(1->4)hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10858115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 3,4-diacetyloxy-2-[(1R,2R)-1,2,3-triacetyloxypropyl]-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B1140368.png)








![(3aS,4S,6R,6aR)-6-(6-amino-2-chloro-9H-purin-9-yl)-N-ethyl-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxamide](/img/structure/B1140385.png)

![Endo-3-amine-9-methyl-9-azabicyclo[3,3,1]nonane](/img/structure/B1140388.png)

